molecular formula C5H8F4N2O4S B2771103 3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid CAS No. 2551119-14-1

3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid

Cat. No.: B2771103
CAS No.: 2551119-14-1
M. Wt: 268.18
InChI Key: OWGYZPACLDZYFY-UHFFFAOYSA-N
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Description

The compound 3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid comprises two distinct components:

  • 3-Aminoazetidine-1-sulfonyl fluoride: A four-membered azetidine ring functionalized with an amino group (-NH2) and a sulfonyl fluoride (-SO2F) moiety. Sulfonyl fluorides are known for their stability and reactivity in covalent bond formation, particularly in chemical biology and medicinal chemistry.
  • 2,2,2-Trifluoroacetic acid (TFA): A strong fluorinated carboxylic acid (CAS 76-05-1) widely used as a catalyst, solvent, and reagent in organic synthesis and peptide chemistry . TFA is characterized by its high acidity (pKa ~0.23), miscibility with water, and nonflammability .

Properties

IUPAC Name

3-aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7FN2O2S.C2HF3O2/c4-9(7,8)6-1-3(5)2-6;3-2(4,5)1(6)7/h3H,1-2,5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGYZPACLDZYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoazetidine-1-sulfonyl fluoride typically involves the reaction of azetidine derivatives with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of trifluoroacetic acid as a solvent and catalyst to facilitate the reaction. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-Aminoazetidine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, amine derivatives, and linear amine compounds.

Scientific Research Applications

3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminoazetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Comparison of the Acid Component: TFA vs. Other Fluorinated Acids

Trifluoroacetic Acid (TFA)
  • Structure : CF3COOH
  • Properties : Colorless, fuming liquid; pKa ~0.23; highly polar and hygroscopic .
  • Applications :
    • Catalyst in benzimidazole synthesis (e.g., 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles) via condensation reactions .
    • Solvent in peptide synthesis and deprotection .
    • Reagent in ring-closing metathesis reactions .
Trifluoromethanesulfonic Acid (TfOH)
  • Structure : CF3SO3H
  • Properties : Superacid (pKa ~-12); stronger acidity than TFA; thermally stable .
  • Applications: Catalyst in demanding organic transformations (e.g., Friedel-Crafts alkylation). Limited use in peptide chemistry due to excessive acidity.
Chlorodifluoroacetic Acid
  • Structure : ClCF2COOH (CAS 76-04-0) .
  • Properties : Moderate acidity (pKa ~1.3); less electron-withdrawing than TFA.
  • Applications : Intermediate in agrochemical synthesis.

Key Differences :

  • Acidity : TfOH > TFA > Chlorodifluoroacetic Acid.
  • Utility : TFA’s balance of acidity and miscibility makes it preferable for biomolecule handling, while TfOH is reserved for highly recalcitrant reactions .

Comparison of the Azetidine-Sulfonyl Fluoride Component

3-Aminoazetidine-1-sulfonyl Fluoride
  • Structure : Azetidine ring with -NH2 and -SO2F groups.
  • Reactivity : Sulfonyl fluorides participate in SuFEx (Sulfur Fluoride Exchange) click chemistry, forming stable covalent bonds with nucleophiles (e.g., tyrosine residues).
2-(3-Ethylazetidin-1-yl)acetic Acid Trifluoroacetic Acid
  • Structure : Azetidine with ethyl and acetic acid-TFA groups (CAS 2031260-96-3) .
  • Applications : Used as a building block in life sciences; lacks the sulfonyl fluoride reactivity.
Tosylates (e.g., Tosyl Chloride)
  • Structure : -SO2Cl group.
  • Reactivity : More reactive than sulfonyl fluorides but less stable in aqueous conditions.

Key Differences :

  • Stability : Sulfonyl fluorides > Tosylates.
  • Biocompatibility : Sulfonyl fluorides are favored in proteomics for selective labeling .

Comparison of Combined Systems

3-Aminoazetidine-1-sulfonyl Fluoride;TFA vs. Ethylazetidine-TFA
Property 3-Aminoazetidine-1-sulfonyl Fluoride;TFA 2-(3-Ethylazetidin-1-yl)acetic Acid;TFA
Reactive Groups -SO2F, -NH2, TFA -COOH, TFA
Applications Covalent inhibition, drug discovery Organic synthesis, life sciences
Stability High (stable in aqueous media) Moderate

Data Table: Key Compounds and Properties

Compound CAS Number Structure Highlights Key Applications References
3-Aminoazetidine-1-sulfonyl fluoride;TFA Not reported Azetidine, -SO2F, TFA Medicinal chemistry, catalysis -
Trifluoroacetic Acid (TFA) 76-05-1 CF3COOH Catalysis, peptide synthesis
Trifluoromethanesulfonic Acid (TfOH) 1493-13-6 CF3SO3H Superacid catalyst
2,2,2-Trifluoroethanol 75-89-8 CF3CH2OH Solvent, hydrogen bond donor
Chlorodifluoroacetic Acid 76-04-0 ClCF2COOH Agrochemical synthesis

Biological Activity

3-Aminoazetidine-1-sulfonyl fluoride;2,2,2-trifluoroacetic acid (CAS Number: 2551119-14-1) is a novel compound with significant potential in various biological applications. This compound features a unique structure that combines an azetidine ring with a sulfonyl fluoride group and trifluoroacetic acid, which contributes to its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C5H8F4N2O4S
  • Molecular Weight : 246.19 g/mol
  • IUPAC Name : this compound

The biological activity of 3-Aminoazetidine-1-sulfonyl fluoride primarily arises from its ability to form covalent bonds with nucleophilic residues in enzymes. The sulfonyl fluoride group is particularly reactive and can inhibit enzyme activity by binding to the active site. This mechanism is relevant in the development of enzyme inhibitors for therapeutic purposes.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : Studies have shown that 3-Aminoazetidine-1-sulfonyl fluoride can act as a potent inhibitor for various enzymes, which is crucial for drug development.
  • Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial activity, although further studies are needed to confirm these effects.
  • Potential in Drug Development : As a building block in medicinal chemistry, it has been explored for synthesizing bioactive compounds.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives of azetidine compounds, including 3-Aminoazetidine-1-sulfonyl fluoride, showed significant inhibition against specific proteases. The IC50 values ranged from nanomolar to micromolar concentrations depending on the target enzyme.
  • Antimicrobial Activity :
    • In vitro tests indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further optimization of the structure could enhance its efficacy .
  • Synthesis and Application in Drug Discovery :
    • The compound has been utilized as a precursor in synthesizing various bioactive molecules, indicating its versatility in medicinal chemistry .

Comparative Analysis

To understand the uniqueness of 3-Aminoazetidine-1-sulfonyl fluoride, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Azetidine-1-sulfonyl fluorideLacks amino group; different reactivityLimited enzyme inhibition
3-Aminoazetidine-1-sulfonic acidContains sulfonic acid instead of fluorideReduced reactivity compared to fluoride
2,2,2-TrifluoroethylamineNo azetidine ring; different propertiesVaries widely depending on context

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-aminoazetidine-1-sulfonyl fluoride derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For sulfonyl fluoride derivatives, sulfonylation reactions (e.g., using sulfonyl chlorides with fluorinating agents) are common. Temperature control (e.g., maintaining 0–5°C during exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of azetidine precursor to sulfonyl fluoride reagent) are critical . For trifluoroacetic acid (TFA) counterion stabilization, pH adjustments (e.g., using TFA as a solvent or additive) can prevent decomposition. Purity is enhanced via recrystallization in polar aprotic solvents like acetonitrile .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use ¹⁹F NMR to confirm fluorinated groups (e.g., sulfonyl fluoride at ~60–80 ppm; TFA counterion at ~-75 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹, C-F stretches at 1100–1200 cm⁻¹). X-ray crystallography resolves stereochemistry, particularly for the azetidine ring’s conformation .

Q. How does the stability of 3-aminoazetidine-1-sulfonyl fluoride vary under different storage conditions?

  • Methodological Answer : Stability tests show degradation under moisture and light. Store lyophilized solids at -20°C in argon-purged vials. In solution (e.g., DMSO or TFA), avoid freeze-thaw cycles; use within 48 hours. Monitor stability via HPLC with UV detection (λ = 210–254 nm) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonyl fluoride group in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl fluoride’s electrophilicity arises from the electron-withdrawing effect of fluorine. In kinetic studies, second-order rate constants (k₂) for reactions with amines or thiols are measured via stopped-flow spectroscopy. Computational modeling (DFT) reveals transition-state stabilization by the azetidine ring’s strain, enhancing reactivity compared to non-cyclic analogs .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies often stem from TFA counterion interference in assays. Replace TFA with non-fluorinated acids (e.g., HCl) during biological testing. Use isothermal titration calorimetry (ITC) to quantify binding affinities, accounting for nonspecific interactions. In vivo, monitor metabolite profiles via LC-MS/MS to identify degradation products masking efficacy .

Q. What role does fluorine play in modulating the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorine enhances lipophilicity (logP increased by ~0.5 units per CF₃ group), improving blood-brain barrier penetration. Plasma protein binding assays (e.g., equilibrium dialysis) show >90% binding for trifluorinated analogs. Fluorine’s inductive effect also reduces metabolic clearance; use hepatocyte microsomal assays to quantify CYP450 inhibition .

Q. How can researchers design experiments to validate the compound’s selectivity for target enzymes?

  • Methodological Answer : Perform kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess off-target effects. For covalent inhibitors (e.g., sulfonyl fluoride-based), use activity-based protein profiling (ABPP) with fluorescent probes. Dose-response curves (IC₅₀) and crystallographic studies identify binding-site residues critical for selectivity .

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